N-Acetyltyrosine

Description

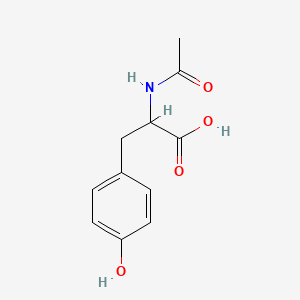

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859468 | |

| Record name | N-Acetyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-77-1, 537-55-3 | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of N-acetyl-L-tyrosine in Neurotransmitter Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine, has garnered significant interest as a potential cognitive enhancer due to its role as a precursor in the synthesis of critical catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. These neurotransmitters are fundamental for numerous cognitive processes, including working memory, executive function, and attention, particularly under conditions of stress. This technical guide provides an in-depth examination of the biochemical pathways involving NALT, a critical comparison of its pharmacokinetics versus L-tyrosine, detailed experimental protocols for its study, and a discussion of its implications for research and drug development.

Introduction

The synthesis of catecholamine neurotransmitters is a rate-limited process, with the availability of the precursor L-tyrosine being a key determinant, especially during periods of high cognitive demand or stress. N-acetyl-L-tyrosine has been proposed as a superior source of L-tyrosine, primarily due to its enhanced aqueous solubility. This property is advantageous for certain formulations, particularly parenteral nutrition solutions. However, the in vivo efficacy of NALT in elevating plasma and, more importantly, brain tyrosine levels compared to L-tyrosine has been a subject of considerable debate. This guide aims to provide a comprehensive and data-driven overview of the current scientific understanding of NALT's role in neurotransmitter synthesis.

Biochemical Pathways

N-acetyl-L-tyrosine serves as a prodrug to L-tyrosine. Upon administration, it must first be deacetylated to L-tyrosine to become available for neurotransmitter synthesis. The primary pathway for the synthesis of catecholamines from L-tyrosine is a well-established enzymatic cascade.

Conversion of NALT to L-Tyrosine

The conversion of NALT to L-tyrosine is a critical step for its biological activity. This deacetylation process is catalyzed by aminoacylases, with evidence pointing towards aminoacylase III (AA3) and potentially other acylases present in tissues such as the kidney and liver.

Catecholamine Synthesis Pathway

Once L-tyrosine is available, it enters the catecholaminergic neurons and undergoes a series of enzymatic reactions:

-

Hydroxylation: Tyrosine hydroxylase (TH) converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in catecholamine synthesis.

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine.

-

Hydroxylation (for Norepinephrine): In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase (DBH).

-

Methylation (for Epinephrine): In adrenergic neurons, norepinephrine is released into the cytoplasm and then converted to epinephrine by phenylethanolamine N-methyltransferase (PNMT).

The following diagram illustrates this critical pathway:

Pharmacokinetics: N-acetyl-L-tyrosine vs. L-Tyrosine

A critical consideration for researchers and drug developers is the relative bioavailability and efficacy of NALT compared to L-tyrosine in elevating systemic and central nervous system tyrosine levels. While NALT's solubility is superior, in vivo studies in humans have raised significant questions about its conversion efficiency.

Quantitative Data Summary

The following table summarizes key quantitative findings from human studies comparing the pharmacokinetics of intravenously administered NALT and orally administered L-tyrosine.

| Parameter | N-acetyl-L-tyrosine (Intravenous) | L-Tyrosine (Oral) | Reference(s) |

| Dose | 5 g over 4 hours | 100 mg/kg | |

| Peak Plasma Tyrosine Increase | ~25% | 130-276% | |

| Urinary Excretion (Unchanged) | 35-56% of administered dose | Not applicable (metabolized) | |

| Deacetylation Site | Primarily kidneys | Not applicable |

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

Measurement of Plasma N-acetyl-L-tyrosine and L-Tyrosine

Method: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection.

Sample Preparation:

-

Collect blood samples in heparinized tubes at specified time points post-administration.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

-

Deproteinize plasma by adding an equal volume of 10% trichloroacetic acid (TCA) or perchloric acid.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 50 mM, pH 3.0) and methanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 274 nm or fluorescence detector with excitation at 275 nm and emission at 305 nm.

-

Quantification: Use of an internal standard (e.g., N-acetyl-L-tryptophan) and generation of a standard curve with known concentrations of NALT and L-tyrosine.

Measurement of Brain Catecholamines

Method: HPLC with Electrochemical Detection (ECD) or Radioenzymatic Assay.

Sample Collection (Microdialysis):

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) in vials containing an antioxidant (e.g., perchloric acid).

HPLC-ECD Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: Phosphate buffer containing an ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and methanol.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: Electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.65 V).

-

Quantification: Comparison of peak areas to those of external standards for dopamine, norepinephrine, and their metabolites.

Radioenzymatic Assay (Alternative):

-

Incubate brain tissue homogenate or plasma with catechol-O-methyltransferase (COMT) and S-adenosyl-L-[methyl-³H]methionine.

-

This converts catecholamines to their ³H-labeled O-methylated derivatives.

-

Extract and separate the labeled metabolites using thin-layer chromatography or HPLC.

-

Quantify the radioactivity using liquid scintillation counting.

Assessment of Cognitive Function

Experimental Design: Double-blind, placebo-controlled, crossover design.

Cognitive Tasks:

-

Task-Switching Paradigm:

-

Objective: To measure cognitive flexibility.

-

Procedure: Participants are presented with a stimulus (e.g., a number-letter pair) and must perform one of two tasks based on a cue (e.g., if the cue is "color," they identify the color of the stimulus; if the cue is "number," they identify the number). The task switches unpredictably.

-

Measures: Reaction time and accuracy on switch trials versus non-switch trials (switch cost).

-

-

N-Back Task:

-

Objective: To assess working memory.

-

Procedure: A sequence of stimuli is presented one by one. The participant must indicate whether the current stimulus is the same as the one presented 'n' trials back (e.g., 2-back).

-

Measures: Accuracy (hits, misses, false alarms) and reaction time.

-

-

Vigilance and Dual-Task Performance:

-

Objective: To measure sustained attention and multitasking ability.

-

Procedure: Participants monitor a display for a specific target stimulus over a prolonged period (vigilance task) while simultaneously performing a secondary task (e.g., a simple calculation).

-

Measures: Target detection rate, false alarm rate, and performance on the secondary task.

-

The following diagram outlines a typical experimental workflow for a cognitive function study:

Discussion and Future Directions

The available evidence suggests that while N-acetyl-L-tyrosine is more soluble than L-tyrosine, it is a less efficient precursor for increasing systemic and likely central L-tyrosine levels in humans. A significant portion of administered NALT is excreted unchanged, indicating poor deacetylation. This has important implications for its use in nootropic supplements and clinical applications where the goal is to augment catecholamine synthesis.

For drug development professionals, the focus should be on either utilizing L-tyrosine for oral formulations or developing more efficient L-tyrosine prodrugs if parenteral administration is required. Future research should aim to:

-

Clarify the specific human aminoacylases responsible for NALT deacetylation and their tissue distribution and kinetics.

-

Conduct direct, head-to-head oral administration studies in humans comparing the pharmacokinetics and cognitive effects of equimolar doses of NALT and L-tyrosine.

-

Investigate the potential for genetic variations in aminoacylase activity to influence individual responses to NALT supplementation.

Conclusion

N-acetyl-L-tyrosine's role as a precursor to catecholamine neurotransmitters is biochemically plausible. However, its practical efficacy as a supplement for boosting tyrosine levels is questionable based on current human pharmacokinetic data. L-tyrosine appears to be a more reliable and efficient means of increasing plasma tyrosine concentrations. Researchers and developers in the fields of neuroscience and pharmacology should critically evaluate the choice between NALT and L-tyrosine based on the intended application and the existing scientific evidence. The experimental protocols and data presented in this guide provide a framework for conducting rigorous future investigations into the neurochemical and cognitive effects of these compounds.

N-acetyl-L-tyrosine as a Biological Precursor to Catecholamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-tyrosine (NALT), a more soluble derivative of the amino acid L-tyrosine, has been investigated as a precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. The rationale for its use is predicated on its enhanced solubility, which theoretically offers advantages in clinical and supplemental applications. However, its efficacy as a biological precursor is a subject of considerable debate. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic conversion, and physiological effects of N-acetyl-L-tyrosine. We will delve into the experimental evidence from human and animal studies, presenting quantitative data on its bioavailability and conversion efficiency. Detailed experimental protocols for key analytical methods are provided, alongside visualizations of the core biological and experimental workflows. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate the utility of N-acetyl-L-tyrosine in their respective fields.

Introduction

L-tyrosine is a non-essential amino acid that serves as a direct precursor for the synthesis of catecholamines, a class of monoamine neurotransmitters crucial for regulating mood, cognition, and the stress response.[1] The synthesis of these neurotransmitters is dependent on the availability of L-tyrosine in the brain. Consequently, supplementation with L-tyrosine has been explored as a strategy to enhance cognitive function, particularly in situations involving acute stress or high cognitive demand.[2]

N-acetyl-L-tyrosine (NALT) is a synthetically modified form of L-tyrosine where an acetyl group is attached to the amino group.[3] This modification significantly increases its water solubility compared to L-tyrosine, a property that has made it an attractive alternative for parenteral nutrition formulations and as a dietary supplement.[4][5] The prevailing hypothesis is that NALT, once administered, is deacetylated in the body to yield L-tyrosine, which can then enter the catecholamine synthesis pathway.[1] This guide will critically examine the scientific evidence supporting this hypothesis.

Biochemical and Metabolic Pathways

The conversion of N-acetyl-L-tyrosine to catecholamines is a multi-step process involving both deacetylation and the canonical catecholamine synthesis pathway.

Deacetylation of N-acetyl-L-tyrosine

For NALT to serve as a precursor to L-tyrosine, the acetyl group must be cleaved. This hydrolysis is catalyzed by specific enzymes. While the liver and kidneys are considered the primary sites for this deacetylation, the efficiency of this conversion in humans is a point of contention.[1][6]

One of the key enzymes implicated in the deacetylation of N-acetylated amino acids is Aminoacylase III (AA3).[7] This enzyme is highly expressed in the kidneys, liver, and brain and is known to hydrolyze N-acetylated aromatic amino acids.[7]

Catecholamine Synthesis Pathway

Once L-tyrosine is available, it is converted to catecholamines through a series of enzymatic reactions. This pathway is tightly regulated, with the enzyme tyrosine hydroxylase (TH) acting as the rate-limiting step.[8]

The pathway proceeds as follows:

-

Hydroxylation: Tyrosine hydroxylase converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine.

-

Hydroxylation: Dopamine β-hydroxylase converts dopamine to norepinephrine.

-

Methylation: Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine.

Quantitative Data on Bioavailability and Conversion

The central question regarding the utility of NALT is its in-vivo conversion to L-tyrosine. Several studies have investigated this, with findings that challenge the assumption of superior bioavailability.

| Study | Administration Route | Dose | Key Findings |

| Magnusson et al. (1989)[6] | Intravenous | 5g over 4 hours | Plasma tyrosine levels increased by only 25%. 56% of the infused NALT was excreted unchanged in the urine within 4 hours. A small release of tyrosine was observed from the kidneys. |

| Hoffer et al. (2003) | Intravenous (parenteral nutrition) | Continuous infusion | Approximately 35% of administered NALT was excreted unchanged in the urine. |

| van de Rest et al. (2017) | Oral (L-tyrosine) | 100, 150, 200 mg/kg | Dose-dependent increase in plasma tyrosine concentrations in older adults. |

| Glaeser et al. (1979)[9] | Oral (L-tyrosine) | 100 mg/kg & 150 mg/kg | Peak plasma tyrosine levels were reached at 2 hours. Plasma levels increased from ~69 nmol/mL to 154 nmol/mL (100 mg/kg) and 203 nmol/mL (150 mg/kg). |

Note: The data strongly suggests that a significant portion of administered NALT is not converted to L-tyrosine and is instead cleared from the body. In contrast, oral L-tyrosine administration effectively increases plasma tyrosine levels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-acetyl-L-tyrosine and its metabolic fate.

Intravenous Infusion of N-acetyl-L-tyrosine in Humans (Adapted from Magnusson et al., 1989)

This protocol outlines the procedure for administering NALT intravenously and collecting samples for analysis.

Methodology:

-

Subject Recruitment: Recruit healthy adult volunteers with no known metabolic disorders.

-

Pre-experimental Preparation: Subjects should fast overnight prior to the experiment.

-

Catheter Placement: Insert a catheter into an antecubital vein for the infusion of NALT. Insert a second catheter into a dorsal hand vein of the contralateral arm for blood sampling.

-

Baseline Sampling: Draw a baseline blood sample prior to the start of the infusion.

-

Infusion: Administer a sterile solution of 5 grams of N-acetyl-L-tyrosine in physiological saline intravenously over a period of 4 hours.

-

Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 120, 180, 240 minutes) during the infusion and for a specified period post-infusion.

-

Urine Collection: Collect all urine produced by the subject for the duration of the infusion and for a subsequent period (e.g., 4 hours) to quantify NALT excretion.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.

-

Analysis: Quantify the concentrations of NALT and L-tyrosine in plasma and urine samples using a validated HPLC method.

Quantification of N-acetyl-L-tyrosine and L-tyrosine in Plasma by HPLC-UV

This protocol provides a general framework for the analysis of NALT and L-tyrosine in plasma samples.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 274 nm for L-tyrosine and a lower wavelength (e.g., 220 nm) for NALT.

-

Injection Volume: 20 µL.

Calibration: Prepare a series of standard solutions of NALT and L-tyrosine of known concentrations in the mobile phase to generate a calibration curve.

Quantification of Plasma Catecholamines by HPLC with Electrochemical Detection

This method is highly sensitive for the detection of dopamine, norepinephrine, and epinephrine.

Sample Preparation:

-

Alumina Extraction: To 1 mL of plasma, add an internal standard and a Tris buffer (pH 8.6). Add activated alumina to adsorb the catecholamines.

-

Washing: Wash the alumina with water to remove interfering substances.

-

Elution: Elute the catecholamines from the alumina using a dilute acid (e.g., 0.1 M perchloric acid).

HPLC-ECD Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile), adjusted to an acidic pH.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detector: An electrochemical detector with a glassy carbon working electrode. The potential is set to an oxidative potential sufficient to detect the catecholamines (e.g., +0.65 V).

Discussion and Conclusion

The primary rationale for using N-acetyl-L-tyrosine is its increased water solubility, which is a clear advantage for parenteral solutions.[4] However, the available evidence from human studies indicates that NALT is a poor precursor to L-tyrosine in vivo.[6][10] A substantial portion of intravenously administered NALT is rapidly excreted in the urine without being converted to L-tyrosine.[6] This suggests that the deacetylation process is inefficient in humans.

In contrast, oral administration of L-tyrosine has been shown to reliably and significantly increase plasma L-tyrosine levels.[9] For applications where the goal is to increase systemic and potentially central nervous system levels of L-tyrosine, direct supplementation with L-tyrosine appears to be a more effective strategy.

For researchers and drug development professionals, these findings are critical. The assumption that NALT is a bioequivalent or superior form of L-tyrosine is not supported by the current body of scientific literature. When designing studies or formulating products intended to modulate catecholamine synthesis, the choice of tyrosine precursor should be carefully considered based on the desired pharmacokinetic profile and the available evidence of efficacy.

Future research could focus on identifying more efficient prodrugs of L-tyrosine or exploring methods to enhance the in-vivo deacetylation of NALT. However, based on the existing data, the utility of N-acetyl-L-tyrosine as a biological precursor to catecholamines in humans is limited.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oral load of tyrosine or L-dopa and plasma levels of free and sulfoconjugated catecholamines in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrochemical detection of catecholamines in urine and plasma after separation with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.mit.edu [web.mit.edu]

- 7. mindlabpro.com [mindlabpro.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. altmedrev.com [altmedrev.com]

- 10. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-Tyrosine: A Technical Guide to Theoretical Bioavailability and Absorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-Tyrosine (NALT), an acetylated derivative of the amino acid L-Tyrosine, is frequently utilized in parenteral nutrition and dietary supplements due to its enhanced water solubility.[1] Theoretically, this increased solubility should lead to improved absorption and bioavailability compared to its parent compound, L-Tyrosine. However, a comprehensive review of the available scientific literature reveals a more complex reality. This technical guide synthesizes current knowledge on the absorption, metabolic conversion, and ultimate bioavailability of N-Acetyl-L-Tyrosine, providing researchers and drug development professionals with a detailed understanding of its pharmacokinetic profile. We will delve into the quantitative data from various studies, outline key experimental methodologies, and visualize the metabolic and experimental processes to provide a clear and in-depth perspective.

Introduction: The Rationale for N-Acetyl-L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress.[3] Due to its role in neurotransmitter production, L-Tyrosine is a popular dietary supplement for cognitive enhancement and stress mitigation.

The primary limitation of L-Tyrosine in formulations is its poor water solubility.[1] To overcome this, N-Acetyl-L-Tyrosine was developed, exhibiting significantly greater solubility, which makes it a more suitable candidate for intravenous administration in parenteral nutrition solutions.[4][5] The central hypothesis was that this enhanced solubility would also translate to superior oral bioavailability.[6] This guide will critically evaluate this hypothesis by examining the evidence from in vivo and in vitro studies.

Absorption and Metabolism of N-Acetyl-L-Tyrosine

The journey of orally ingested NALT to a biologically active molecule involves several key steps: absorption from the gastrointestinal tract, transit to the liver and other tissues, and enzymatic conversion to L-Tyrosine.

Deacetylation: The Critical Metabolic Step

For NALT to be utilized in the catecholamine synthesis pathway, the N-acetyl group must be cleaved to yield free L-Tyrosine. This hydrolysis is primarily catalyzed by the enzyme Aminoacylase-1 (ACY1) , also known as N-acyl-L-amino-acid amidohydrolase.[7][8] ACY1 is a cytosolic, zinc-dependent enzyme with the highest expression in the kidneys and brain.[7][9] Its primary role is in the breakdown of N-acetylated amino acids generated during intracellular protein degradation.[7]

The reaction is as follows:

N-Acetyl-L-Tyrosine + H₂O ---(Aminoacylase-1)--> L-Tyrosine + Acetate

The efficiency of this enzymatic conversion is the principal determinant of NALT's bioavailability.

Quantitative Data on Bioavailability and Excretion

Multiple studies have investigated the conversion of NALT to L-Tyrosine and its subsequent bioavailability. The data consistently indicate that a significant portion of administered NALT is not converted and is instead excreted unchanged in the urine.

| Study Type | Administration Route | Organism | Dosage | Key Findings | Citation |

| Human Clinical Trial | Intravenous Infusion | Human | 5g over 4 hours | 56% of the infused NALT was excreted unchanged in the urine. Plasma tyrosine levels increased by only 25%. | [1] |

| Human Clinical Trial | Continuous Parenteral Nutrition | Human | Standard clinical dose | Approximately 35% of administered NALT was excreted unchanged in the urine. | [10] |

| Animal Study | Intravenous Infusion | Rat | 0.5 mmol/kg/day | Modest urinary loss of 8.3%. Plasma tyrosine levels remained at fasting values. | [4][5] |

| Animal Study | Intravenous Infusion | Rat | 2 mmol/kg/day | Urinary loss increased to 16.8%. Plasma tyrosine levels increased above fasting values. | [4][5] |

| Animal Study | Total Parenteral Nutrition | Rat | - | 11% of infused NALT was excreted in the urine daily. | [2] |

Signaling Pathway: From N-Acetyl-L-Tyrosine to Catecholamines

The ultimate physiological relevance of NALT is its potential to fuel the catecholamine synthesis pathway. The diagram below illustrates the conversion of NALT to L-Tyrosine and the subsequent steps leading to the production of dopamine, norepinephrine, and epinephrine.

Experimental Protocols

Protocol for Simultaneous Determination of N-Acetyl-L-Tyrosine and L-Tyrosine in Plasma by HPLC

This protocol is adapted from established HPLC methods for amino acid analysis.[11][12][13][14]

Objective: To quantify the concentrations of both NALT and L-Tyrosine in plasma samples to assess the bioavailability of NALT.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

NALT and L-Tyrosine analytical standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid or other protein precipitating agent

-

Phosphate buffer

-

Syringe filters (0.22 µm)

-

Plasma samples

Procedure:

-

Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 200 µL of plasma, add 200 µL of cold 6% perchloric acid to precipitate proteins. c. Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions: a. Mobile Phase: An isocratic mobile phase of 5% acetonitrile in a phosphate buffer (pH adjusted to 3.0) is a common starting point. Gradient elution may be necessary for optimal separation. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30°C. d. Injection Volume: 20 µL. e. Detection:

- UV detector set at 274 nm (for tyrosine's absorbance).

- Fluorescence detector with excitation at 275 nm and emission at 305 nm for higher sensitivity for tyrosine. NALT fluorescence may require optimization.

-

Calibration and Quantification: a. Prepare a series of standard solutions of NALT and L-Tyrosine of known concentrations in the mobile phase. b. Inject the standards to generate a calibration curve. c. Inject the prepared plasma samples. d. Quantify the concentrations of NALT and L-Tyrosine in the samples by comparing their peak areas to the calibration curve.

Protocol for In Vitro Enzymatic Deacetylation of N-Acetyl-L-Tyrosine

This protocol is based on methods for studying the activity of aminoacylases.[6][15][16][17]

Objective: To determine the rate of conversion of NALT to L-Tyrosine by Aminoacylase-1.

Materials:

-

Porcine kidney Aminoacylase-1 (commercially available)

-

N-Acetyl-L-Tyrosine

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Spectrophotometer or HPLC system

-

Trichloroacetic acid (TCA) or other reaction quenching agent

Procedure:

-

Enzyme Reaction: a. Prepare a solution of NALT (e.g., 10 mM) in phosphate buffer. b. Prepare a solution of Aminoacylase-1 in the same buffer. c. In a microcentrifuge tube, pre-warm 900 µL of the NALT solution to 37°C. d. Initiate the reaction by adding 100 µL of the Aminoacylase-1 solution. e. Incubate the reaction mixture at 37°C.

-

Time-Course Analysis: a. At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing a quenching agent (e.g., 10 µL of 100% TCA).

-

Quantification of L-Tyrosine: a. Centrifuge the quenched samples to pellet the precipitated enzyme. b. Analyze the supernatant for the concentration of L-Tyrosine using the HPLC method described in Protocol 5.1 or a colorimetric assay.

-

Data Analysis: a. Plot the concentration of L-Tyrosine produced against time. b. Determine the initial reaction velocity from the linear portion of the curve.

Experimental Workflows

In Vivo Bioavailability Study Workflow

The following diagram outlines a typical workflow for an in vivo study in a rat model to assess the bioavailability of NALT.[2][4][18][19]

Discussion and Conclusion

The theoretical advantage of N-Acetyl-L-Tyrosine's increased water solubility does not appear to translate into superior bioavailability when compared to L-Tyrosine. The primary bottleneck is the inefficient in vivo deacetylation of NALT to L-Tyrosine by Aminoacylase-1.[1][10] A substantial portion of orally or intravenously administered NALT is excreted unchanged, limiting the amount of L-Tyrosine that becomes available for catecholamine synthesis.

For researchers and drug development professionals, this has several implications:

-

Formulation Choice: For oral supplements aimed at increasing systemic L-Tyrosine levels, L-Tyrosine itself appears to be a more efficient and cost-effective choice despite its lower solubility.

-

Parenteral Nutrition: In the context of parenteral nutrition where solubility is paramount, NALT remains a viable option, but its inefficient conversion should be considered when calculating the required dosage to meet tyrosine needs.

-

Future Research: Further research could focus on identifying or engineering enzymes with higher specificity and efficiency for NALT deacetylation or exploring alternative soluble pro-drugs of L-Tyrosine.

References

- 1. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] N-Acetyl-L-Tyrosine as a Tyrosine Source during Total Parenteral Nutrition in Adult Rats | Semantic Scholar [semanticscholar.org]

- 6. Native Porcine Acylase I(EC 3.5.1.14) - Creative Enzymes [creative-enzymes.com]

- 7. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 8. uniprot.org [uniprot.org]

- 9. medlineplus.gov [medlineplus.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 14. dspace.cuni.cz [dspace.cuni.cz]

- 15. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-tyrosine administration increases acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-acetyl-L-tyrosine for Cognitive Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-tyrosine (NALT) is a synthetically acetylated derivative of the non-essential amino acid L-tyrosine. It is often marketed as a more soluble and therefore more bioavailable form of L-tyrosine, a precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine.[1][2][3] These neurotransmitters play a crucial role in cognitive functions such as working memory, executive function, and cognitive flexibility, particularly under conditions of stress.[1][4]

While the theoretical basis for NALT's potential as a cognitive enhancer is sound, its practical efficacy is a subject of considerable debate within the scientific community. A significant body of research exists for L-tyrosine's cognitive benefits; however, direct evidence for NALT's effects is sparse. This guide provides a comprehensive overview of the current state of knowledge regarding NALT, with a critical examination of its chemical properties, mechanism of action, pharmacokinetics, and the available research pertaining to its use in cognitive neuroscience.

Chemical and Physical Properties

N-acetyl-L-tyrosine is a white crystalline powder. The addition of an acetyl group to the L-tyrosine molecule increases its polarity and, consequently, its solubility in water compared to its parent compound.[5] This enhanced solubility is the primary rationale for its proposed superiority as a supplement.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | More soluble than L-tyrosine |

Mechanism of Action: Catecholamine Synthesis

The primary proposed mechanism of action for NALT as a cognitive enhancer is its role as a precursor to L-tyrosine, which is the rate-limiting substrate for the synthesis of catecholamines. The metabolic pathway is as follows:

-

Deacetylation: In vivo, N-acetyl-L-tyrosine must first be deacetylated to yield L-tyrosine.

-

Hydroxylation: The enzyme tyrosine hydroxylase converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in catecholamine synthesis.

-

Decarboxylation: L-DOPA is then converted to dopamine by the enzyme DOPA decarboxylase.

-

Further Conversion: Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine can be converted to epinephrine.

Figure 1: Catecholamine Synthesis Pathway from N-acetyl-L-tyrosine.

Pharmacokinetics and Bioavailability: A Point of Contention

Despite its enhanced solubility, the bioavailability of orally administered NALT and its efficiency as a tyrosine precursor are highly debated. Several studies suggest that a significant portion of ingested NALT is excreted in the urine unchanged, indicating poor deacetylation and conversion to L-tyrosine.[6][7][8]

Urinary Excretion of NALT

A study investigating N-acetyl-L-tyrosine as a tyrosine source in adults receiving parenteral (intravenous) nutrition found that a substantial percentage of the administered NALT was excreted in the urine.

| Study Population | Administration Route | Percentage of NALT Excreted Unchanged in Urine | Reference |

| 13 adults | Continuous parenteral nutrition | Approximately 35% | [6] |

| 11 healthy volunteers | 4-hour intravenous infusion | 56% | [8] |

These findings from intravenous administration studies raise significant questions about the efficiency of NALT conversion to tyrosine, and it is plausible that oral administration would result in even lower bioavailability due to first-pass metabolism.

Comparative Bioavailability: NALT vs. L-Tyrosine

While direct comparative studies of oral NALT and L-tyrosine are limited, some sources suggest that oral L-tyrosine supplementation leads to a more significant and reliable increase in plasma tyrosine levels.[9]

| Compound | Administration Route | Dosage | Peak Plasma Tyrosine Increase | Reference |

| L-Tyrosine | Oral | 100 mg/kg | 130-276% | [9] |

| N-acetyl-L-tyrosine | Intravenous | 5000 mg | 0-25% | [6] |

The stark contrast in plasma tyrosine elevation, even with intravenous NALT administration, suggests that L-tyrosine is a more efficient means of increasing systemic tyrosine levels.

Cognitive Neuroscience Research: A Scarcity of Direct Evidence for NALT

A comprehensive review of the literature reveals a significant lack of placebo-controlled clinical trials investigating the effects of oral N-acetyl-L-tyrosine on cognitive functions in healthy adults. The majority of studies on tyrosine and cognition have utilized L-tyrosine. Therefore, the following sections will present findings from L-tyrosine research as the closest available evidence, with the critical caveat that these results may not be directly applicable to NALT due to the aforementioned pharmacokinetic uncertainties.

L-Tyrosine and Working Memory

Working memory, the ability to hold and manipulate information for short periods, is a key area of investigation for tyrosine supplementation. The n-back task is a common paradigm used to assess working memory.

Experimental Protocol: N-Back Task with L-Tyrosine Supplementation

A representative study investigating the effect of L-tyrosine on working memory could follow this protocol:

Figure 2: Experimental Workflow for an N-Back Task Study.

Quantitative Data from an L-Tyrosine N-Back Study

| Cognitive Task | Condition | Outcome Measure | Result | Reference |

| 2-Back Task | L-Tyrosine (2g) vs. Placebo | Accuracy | Significant improvement with L-Tyrosine | [10] |

| 2-Back Task | L-Tyrosine (2g) vs. Placebo | False Alarms | Significant reduction with L-Tyrosine | [10] |

| 1-Back Task | L-Tyrosine (2g) vs. Placebo | Accuracy | No significant difference | [10] |

These results suggest that L-tyrosine may be beneficial for more demanding working memory tasks.[10]

L-Tyrosine and Cognitive Flexibility

Cognitive flexibility, the ability to switch between different tasks or mental sets, is another executive function potentially influenced by catecholamine levels. Task-switching paradigms are commonly used to measure this cognitive domain.

Experimental Protocol: Task-Switching Paradigm with L-Tyrosine Supplementation

A typical task-switching study would involve participants switching between two or more simple tasks, with the "switch cost" (the difference in performance between switching and repeating tasks) being the primary outcome measure.

Figure 3: Experimental Workflow for a Task-Switching Study.

Quantitative Data from an L-Tyrosine Task-Switching Study

| Cognitive Task | Condition | Outcome Measure | Result | Reference |

| Task-Switching Paradigm | L-Tyrosine vs. Placebo | Switch Cost (Reaction Time) | Significantly reduced with L-Tyrosine | [11] |

This finding suggests that L-tyrosine may enhance cognitive flexibility.[11]

Discussion and Future Directions

The primary challenge in evaluating N-acetyl-L-tyrosine for cognitive neuroscience research is the profound lack of direct evidence for its efficacy when administered orally. While the enhanced solubility of NALT is a desirable physical property, current evidence suggests this does not translate to superior bioavailability. The significant urinary excretion of unchanged NALT in intravenous studies casts serious doubt on its efficiency as a pro-drug for L-tyrosine.[6][8]

For researchers in cognitive neuroscience and drug development, it is crucial to approach claims of NALT's cognitive benefits with caution. The extrapolation of L-tyrosine's effects to NALT is not scientifically robust without direct comparative studies.

Future research should prioritize:

-

Direct, head-to-head comparative studies of the pharmacokinetics of oral NALT and L-tyrosine in healthy human subjects, with detailed plasma concentration-time profiles.

-

Well-designed, placebo-controlled clinical trials investigating the effects of oral NALT on specific cognitive domains (working memory, executive function, cognitive flexibility) using established neuropsychological tests.

-

Dose-response studies to determine if higher doses of NALT can overcome its apparent low conversion rate to L-tyrosine.

Conclusion

N-acetyl-L-tyrosine remains a compound of theoretical interest for cognitive enhancement due to its relationship with L-tyrosine and its increased solubility. However, the current body of scientific evidence does not support the claim that it is a more effective cognitive enhancer than L-tyrosine. The limited data on its pharmacokinetics suggest poor conversion to L-tyrosine and significant excretion. Researchers and clinicians should be aware of the scarcity of direct evidence for NALT's cognitive benefits and the ongoing controversy surrounding its bioavailability. Future rigorous, direct comparative studies are essential to definitively determine the value of N-acetyl-L-tyrosine in cognitive neuroscience research and its potential applications. Until such data is available, L-tyrosine remains the more evidence-based choice for modulating the catecholamine system through amino acid supplementation.

References

- 1. nootropicsexpert.com [nootropicsexpert.com]

- 2. mindlabpro.com [mindlabpro.com]

- 3. echemi.com [echemi.com]

- 4. The effects of tyrosine on cognitive performance during extended wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. supplementfactoryuk.com [supplementfactoryuk.com]

- 6. prbreaker.com [prbreaker.com]

- 7. examine.com [examine.com]

- 8. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prbreaker.com [prbreaker.com]

- 10. Working Memory Reloaded: Tyrosine Repletes Updating in the N-Back Task - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine promotes cognitive flexibility: evidence from proactive vs. reactive control during task switching performance [pubmed.ncbi.nlm.nih.gov]

Preliminary research on N-acetyl-L-tyrosine and physiological stress response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physiological stress, characterized by the activation of the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis, can lead to a depletion of central catecholamines—dopamine, norepinephrine, and epinephrine. This depletion is associated with significant decrements in cognitive function, including working memory, attention, and executive function. N-acetyl-L-tyrosine (NALT), a more soluble and stable derivative of the amino acid L-tyrosine, serves as a precursor to these critical neurotransmitters. This technical guide provides a comprehensive overview of the current research on NALT and its effects on the physiological stress response. It details the underlying biochemical pathways, summarizes quantitative findings from key studies, provides in-depth experimental methodologies, and presents visual representations of relevant pathways and workflows. The evidence suggests that tyrosine supplementation can mitigate stress-induced cognitive decline, although the relative efficacy of NALT compared to L-tyrosine requires further investigation.

Introduction: The Neurochemistry of Stress

Acute and chronic stress trigger a cascade of physiological responses designed to promote survival. A primary consequence of this response is the increased firing rate of catecholaminergic neurons, leading to the rapid depletion of dopamine and norepinephrine.[1] L-tyrosine is the dietary precursor for the synthesis of these catecholamines.[2] The enzymatic conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in this pathway.[3] Under normal conditions, this enzyme is saturated with L-tyrosine; however, during periods of high demand, such as significant stress, the availability of L-tyrosine can become a limiting factor in catecholamine synthesis.[1]

N-acetyl-L-tyrosine (NALT) is a synthetically acetylated form of L-tyrosine. The addition of the acetyl group increases its water solubility and stability, which theoretically enhances its bioavailability.[4][5] However, for NALT to be utilized, it must first be deacetylated back into L-tyrosine by the kidneys.[3] Research into the in-vivo conversion rate of NALT to L-tyrosine has yielded mixed results, with some studies indicating a low conversion rate and significant urinary excretion of unchanged NALT.[3][5]

Signaling Pathways

Catecholamine Biosynthesis Pathway

The synthesis of dopamine, norepinephrine, and epinephrine from L-tyrosine is a multi-step enzymatic process that primarily occurs in the adrenal medulla and catecholaminergic neurons. Stress accelerates this pathway, increasing the demand for L-tyrosine.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the effects of tyrosine supplementation on cognitive and physiological parameters under stress.

Cognitive Performance

| Study | Stressor | Dosage | Cognitive Task | Placebo Group Performance | Tyrosine Group Performance | Outcome |

| Deijen et al. (1999)[6][7] | Military Combat Training (1 week) | 2 g/day L-tyrosine in protein drink | Memory and Tracking Task | Performance decline noted | Better performance on memory and tracking tasks | Tyrosine supplementation reduced the effects of stress and fatigue on cognitive task performance.[7] |

| Mahoney et al. (2007)[8][9] | Cold Water Immersion (~10°C) | 150 mg/kg L-tyrosine (x2) | Match-to-Sample Memory Task | Fewer correct responses | Increased correct responses, shorter study time | Tyrosine alleviates working memory decrements caused by cold exposure.[8][9] |

| Shurtleff et al. (1994)[10] | Cold Exposure (4°C) | 150 mg/kg L-tyrosine | Delayed Matching-to-Sample | Reduced matching accuracy at 16s delay | Improved matching accuracy at 16s delay | Tyrosine reverses cold-induced working memory deficit.[10] |

| Neri et al. (1995)[11][12] | Sleep Deprivation (>24 hours) | 150 mg/kg L-tyrosine | Psychomotor & Vigilance Tasks | Performance decline, increased lapse probability | Ameliorated performance decline, reduced lapse probability | Tyrosine may counteract performance decrements during sustained work and sleep loss.[11][12] |

| Thomas et al. (1999)[13] | Multitasking Environment | 150 mg/kg L-tyrosine | Working Memory Task | Lower accuracy, more list retrievals | Enhanced accuracy, fewer list retrievals | Tyrosine may sustain working memory when competing tasks degrade performance.[13] |

| McAllister et al. (2024)[14][15][16] | Virtual Reality Active Shooter Drill | 2000 mg L-tyrosine | Stroop Challenge | Higher number of missed responses | Significantly lower missed responses | L-tyrosine may improve cognitive performance under acute psychological stress.[14][15][16] |

Physiological and Mood Responses

| Study | Stressor | Dosage | Measurement | Placebo Group Response | Tyrosine Group Response | Outcome |

| Deijen et al. (1999)[6][7] | Military Combat Training (1 week) | 2 g/day L-tyrosine | Systolic Blood Pressure | No significant change reported | Decreased systolic blood pressure | Tyrosine supplementation may reduce cardiovascular reactivity to stress.[7] |

| Mahoney et al. (2007)[8][9] | Cold Water Immersion (~10°C) | 150 mg/kg L-tyrosine (x2) | Salivary Cortisol | Elevated cortisol levels | No significant difference from placebo | Tyrosine did not attenuate the HPA axis response to cold stress.[8][9] |

| Mahoney et al. (2007)[8][9] | Cold Water Immersion (~10°C) | 150 mg/kg L-tyrosine (x2) | POMS - Tension, Depression, Confusion | Increased scores | No significant difference from placebo | Tyrosine did not improve mood state under cold stress.[8][9] |

| Thomas et al. (1999)[13] | Multitasking Environment | 150 mg/kg L-tyrosine | Heart Rate & Blood Pressure | Increased | Increased (no significant difference from placebo) | Tyrosine did not alter the cardiovascular response to multitasking stress.[13] |

| McAllister et al. (2024)[14][15][16] | Virtual Reality Active Shooter Drill | 2000 mg L-tyrosine | Salivary α-amylase, SIgA, Heart Rate, State-Anxiety | Significant increases in all stress markers | No significant impact on stress markers | Tyrosine did not mitigate physiological or self-reported stress markers in this paradigm.[14][15][16] |

Bioavailability: NALT vs. L-Tyrosine

| Study | Administration Route | Dosage | Outcome |

| Glaeser et al. (1979)[17] | Oral L-Tyrosine | 100 mg/kg and 150 mg/kg | Plasma tyrosine levels peaked at 2 hours, increasing from ~69 nmol/ml to 154 nmol/ml (100mg/kg) and 203 nmol/ml (150mg/kg).[17] |

| Magnusson et al. (1989)[5] | Intravenous NALT | 5 g over 4 hours | Plasma tyrosine levels increased by only 25%, while 56% of the infused NALT was excreted in the urine unchanged.[5] This suggests that the usefulness of NALT as a tyrosine precursor is not apparent. |

| van de Rest et al. (2017)[18] | Oral L-Tyrosine | 100, 150, and 200 mg/kg in older adults | Dose-dependent increase in plasma tyrosine concentrations.[18] However, higher doses were associated with a decrease in working memory performance in this population.[18] |

Experimental Protocols

Stress Induction Protocols

A variety of stressors have been employed to investigate the effects of NALT and L-tyrosine.

This protocol is designed to induce significant physiological stress through a decrease in core body temperature.

This protocol utilizes the multifaceted stressors of a demanding military training course to assess the impact of tyrosine supplementation in a real-world operational environment.

-

Participants: Cadets of the Royal Military Academy.

-

Duration: One week.

-

Supplementation: Participants received a daily protein-rich drink containing 2g of L-tyrosine or a carbohydrate-rich placebo drink with the same caloric content.

-

Assessments: Cognitive tasks (memory and tracking), mood questionnaires (POMS), and physiological measures (blood pressure, MHPG) were conducted immediately before the course and on the sixth day of the course.

-

Stressors: The combat training course involved both psychosocial and physical stressors, including sleep deprivation and food rationing.

This protocol induces cognitive stress by requiring participants to perform multiple tasks simultaneously.

-

Participants: 10 men and 10 women.

-

Supplementation: A single dose of 150 mg/kg L-tyrosine or placebo was administered one hour before testing.

-

Task Battery:

-

Multiple Task Battery: Simultaneously measured working memory, arithmetic skills, and visual and auditory monitoring.

-

Simple Task Battery: Measured only working memory and visual monitoring.

-

-

Physiological Measures: Blood levels of ACTH and cortisol, heart rate, and blood pressure were monitored.

Cognitive and Physiological Measurement Protocols

This task assesses short-term or working memory. Participants are shown a "sample" stimulus, which is then removed. After a delay interval (e.g., 2, 8, or 16 seconds), they are presented with several "comparison" stimuli and must identify the one that matches the original sample. Performance is measured by matching accuracy.

The POMS is a self-report questionnaire used to assess transient, fluctuating mood states. It typically measures six dimensions: Tension-Anxiety, Depression-Dejection, Anger-Hostility, Vigor-Activity, Fatigue-Inertia, and Confusion-Bewilderment.

Salivary cortisol is a non-invasive measure of the physiological stress response, reflecting the activity of the HPA axis. Samples are typically collected at multiple time points before, during, and after a stressor to map the cortisol response curve. Analysis is commonly performed using enzyme-linked immunosorbent assay (ELISA).

Discussion and Future Directions

The available evidence strongly suggests that L-tyrosine supplementation can be an effective countermeasure against the cognitive decrements caused by acute physiological stress.[2] The mechanism is believed to be the replenishment of depleted catecholamine stores in the brain.[1] However, several key areas require further investigation:

-

NALT vs. L-Tyrosine Efficacy: There is a significant lack of direct comparative studies evaluating the effects of NALT versus L-tyrosine on cognitive performance and physiological stress responses in humans. While NALT offers superior solubility, its in-vivo conversion to tyrosine appears to be inefficient.[5] Rigorous, controlled trials are needed to determine if NALT provides any tangible benefits over L-tyrosine, and if so, at what dosages.

-

Dose-Response Relationship: The optimal dose of tyrosine for mitigating stress effects is not well-established and may vary depending on the nature and severity of the stressor.[2] Further research is needed to define the dose-response curve for both L-tyrosine and NALT.

-

Chronic Stress: Most studies have focused on acute stressors. The effects of long-term tyrosine supplementation on chronic stress are largely unknown and warrant investigation.

-

Individual Differences: The response to tyrosine supplementation can vary significantly between individuals.[2] Future research should explore the genetic and physiological factors that predict a positive response to tyrosine.

Conclusion

N-acetyl-L-tyrosine, as a precursor to the catecholamine neurotransmitters, holds theoretical promise as a nutritional countermeasure to the cognitive effects of physiological stress. However, the current body of evidence is more robust for L-tyrosine. While NALT's enhanced solubility is an advantage for certain formulations, its poor conversion to L-tyrosine in the body is a significant drawback. For researchers and drug development professionals, L-tyrosine currently represents a more evidence-based option for mitigating stress-induced cognitive decline. Future research should focus on direct comparisons of NALT and L-tyrosine to definitively establish their relative efficacy and bioavailability in the context of physiological stress.

References

- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. examine.com [examine.com]

- 4. mindlabpro.com [mindlabpro.com]

- 5. prbreaker.com [prbreaker.com]

- 6. biomind.co.il [biomind.co.il]

- 7. Tyrosine improves cognitive performance and reduces blood pressure in cadets after one week of a combat training course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. Tyrosine reverses a cold-induced working memory deficit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of tyrosine on cognitive performance during extended wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portfolio.erau.edu [portfolio.erau.edu]

- 13. Tyrosine improves working memory in a multitasking environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alerrt.org [alerrt.org]

- 15. researchgate.net [researchgate.net]

- 16. Impact of L-theanine and L-tyrosine on markers of stress and cognitive performance in response to a virtual reality based active shooter training drill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. web.mit.edu [web.mit.edu]

- 18. mdpi.com [mdpi.com]

N-Acetyl-L-tyrosine (CAS 537-55-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine (NALT), identified by the CAS number 537-55-3, is a synthetically modified form of the non-essential amino acid L-tyrosine.[1][2] This N-acetylated derivative exhibits increased water solubility and stability compared to its parent compound, making it a subject of significant interest in pharmaceutical and nutraceutical applications.[1][2][3] This guide provides an in-depth overview of NALT, encompassing its chemical identity, physical and chemical properties, synthesis, analytical methods, and its multifaceted biological roles, with a focus on its implications for drug development and research.

Chemical Identification and Properties

N-Acetyl-L-tyrosine is systematically named (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid.[4] Its structure consists of an L-tyrosine core with an acetyl group attached to the alpha-amino group. This modification enhances its polarity and, consequently, its solubility in aqueous solutions.[1][5]

| Property | Value | Reference |

| CAS Number | 537-55-3 | [6][7][8] |

| Molecular Formula | C₁₁H₁₃NO₄ | [4][6][7] |

| Molecular Weight | 223.23 g/mol | [7][8][9] |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid | [4] |

| Synonyms | Ac-Tyr-OH, N-Acetyltyrosine, NAT | [6][8][10] |

| Appearance | White crystals or crystalline powder | [11] |

| Melting Point | 149-152 °C | [9] |

| Solubility | Freely soluble in water. Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). | [6][11] |

Synthesis and Manufacturing

The synthesis of N-acetyl-L-tyrosine typically involves the acetylation of L-tyrosine. Several methods have been described, with a common approach utilizing acetic anhydride as the acetylating agent in an aqueous medium.[12][13] The process generally involves the following key steps:

-

Dissolution of L-tyrosine: L-tyrosine is dissolved in an aqueous medium, which can be water or a dilute alkaline solution.[12][14]

-

Acetylation: Acetic anhydride is added to the L-tyrosine solution under controlled temperature and pH conditions to facilitate the acetylation reaction.[12][14]

-

Purification: The crude N-acetyl-L-tyrosine is then purified through a series of steps that may include concentration, crystallization, decolorization, and filtration to yield a high-purity final product.[12][13]

A generalized workflow for the synthesis of N-acetyl-L-tyrosine is depicted below.

Analytical Methods for Identification and Quality Control

The identification and quality control of N-acetyl-L-tyrosine are crucial for its application in research and pharmaceutical development. Several analytical techniques are employed to ensure its purity and identity.

| Analytical Method | Purpose | Key Parameters | Reference |

| Infrared (IR) Spectroscopy | Identification | Comparison of the sample's IR spectrum with that of a reference standard. | [11] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Determination of the analyte in bulk drug and pharmaceutical formulations. | [15][16] |

| Titrimetry | Quantification | Determination of the analyte in bulk drug and pharmaceutical formulations. | [15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Confirms the chemical structure of the molecule. | [17] |

These methods are essential for verifying that the substance conforms to the required specifications, such as those outlined by the United States Pharmacopeia (USP), for which N-acetyl-L-tyrosine is available as a reference standard.[9][18]

Biological Role and Mechanism of Action

N-acetyl-L-tyrosine serves as a precursor to L-tyrosine in the body.[19][20] Upon administration, it is metabolized to L-tyrosine, which is a critical building block for the synthesis of several key neurotransmitters and hormones.[1][21]

Catecholamine Synthesis Pathway

L-tyrosine is the rate-limiting precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[5][19] This pathway is fundamental for various physiological and cognitive functions.

The enhanced bioavailability of NALT over L-tyrosine is believed to lead to a more efficient increase in brain tyrosine levels, thereby supporting catecholamine production, particularly during periods of high demand such as stress.[21][22]

Mitohormesis and Stress Response

Recent research has identified N-acetyl-L-tyrosine as an intrinsic factor that triggers mitohormesis, a biological response where low levels of mitochondrial stress induce a protective effect.[23][24] Under stressful conditions, an increase in NALT levels can lead to a transient and small increase in mitochondrial reactive oxygen species (ROS).[23] This, in turn, activates a signaling cascade involving the transcription factor FoxO and Keap1, ultimately leading to the increased expression of antioxidant enzymes and enhanced stress tolerance.[23][24]

References

- 1. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 2. mindlabpro.com [mindlabpro.com]

- 3. nootropicsdepot.com [nootropicsdepot.com]

- 4. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nooroots.com [nooroots.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Acetyl-L-tyrosine | 537-55-3 | FA10354 | Biosynth [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. N-乙酰-L-酪氨酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-Acetyl-L-tyrosine | 537-55-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. ajiaminoscience.eu [ajiaminoscience.eu]

- 12. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 13. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 14. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 15. scientificlabs.ie [scientificlabs.ie]

- 16. N-乙酰-L-酪氨酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 17. selleckchem.com [selleckchem.com]

- 18. store.usp.org [store.usp.org]

- 19. nootropicsexpert.com [nootropicsexpert.com]

- 20. sourcenaturals.com [sourcenaturals.com]

- 21. nbinno.com [nbinno.com]

- 22. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 23. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-acetyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis and purification of N-acetyl-L-tyrosine, a derivative of the amino acid L-tyrosine with enhanced solubility and bioavailability.[1][2] N-acetyl-L-tyrosine serves as a precursor for the synthesis of various drugs and is utilized in nutritional supplements to support cognitive function.[1] The protocol details a robust acetylation method using L-tyrosine and acetic anhydride under controlled alkaline conditions, followed by a multi-step purification process to achieve a high-purity final product.[3][4] This document is intended to serve as a practical guide for researchers in academic and industrial settings.

Introduction

N-acetyl-L-tyrosine is an acetylated form of the non-essential amino acid L-tyrosine.[2][5] This modification enhances its water solubility, making it a more suitable compound for various applications, including parenteral nutrition solutions and as a precursor in pharmaceutical synthesis.[1][2] It is involved in the production of catecholamines, such as dopamine and norepinephrine, which are crucial neurotransmitters.[2][5][6][7] The synthesis of N-acetyl-L-tyrosine is typically achieved through the acetylation of L-tyrosine using acetic anhydride.[1] This process requires careful control of pH and temperature to ensure high yield and purity.[1][4] Subsequent purification steps are critical to remove unreacted starting materials and byproducts.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of N-acetyl-L-tyrosine is depicted below. The process begins with the dissolution of L-tyrosine, followed by a controlled acylation reaction, and concludes with a series of purification steps to isolate the final, high-purity product.

Caption: Synthesis and purification workflow for N-acetyl-L-tyrosine.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| L-Tyrosine | ≥99% | Standard Supplier |

| Acetic Anhydride | Reagent Grade | Standard Supplier |

| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier |

| Hydrochloric Acid (HCl) | ACS Grade | Standard Supplier |

| Ethanol (95%) | Laboratory Grade | Standard Supplier |

| Activated Carbon | Decolorizing | Standard Supplier |

| Purified Water | Deionized | Laboratory Source |

Synthesis of N-acetyl-L-tyrosine

This protocol is adapted from established laboratory procedures.[3]

-

Dissolution of L-Tyrosine: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of purified water with vigorous stirring to prevent agglomeration.[3]

-

Basification: Slowly add a 30% sodium hydroxide solution dropwise to the suspension until the L-tyrosine is completely dissolved. The final pH should be approximately 12.05.[3]

-

Acetylation: Over a period of 30 minutes, add 59.2 g of acetic anhydride dropwise to the reaction mixture. Concurrently, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction between 8 and 10.[3]

-

Reaction Completion: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with 30% sodium hydroxide solution and maintain the reaction temperature at 60°C for 20 minutes.[3]

-

Acidification: Cool the reaction mixture and then add industrial-grade hydrochloric acid to adjust the pH to 1.72. This will cause the N-acetyl-L-tyrosine to begin to precipitate.[3]

-

Initial Crystallization: Concentrate the acidified solution under reduced pressure (vacuum > 0.08 MPa) at 80°C until a solid mass is formed.[3]

-

Isolation of Crude Product I: Cool the mixture to 4°C to allow for complete crystallization. Isolate the crude N-acetyl-L-tyrosine (Crude Product I) by filtration.[3]

Purification of N-acetyl-L-tyrosine

-

Ethanol Extraction: Transfer the Crude Product I to a new vessel and add three times its volume of 95% ethanol. Heat the slurry to 60°C and stir to extract the N-acetyl-L-tyrosine.[3]

-

Isolation of Crude Product II: Concentrate the ethanol extract under reduced pressure to recover the solvent and induce crystallization. Isolate the resulting solid (Crude Product II) by filtration.[3]

-

Decolorization and Recrystallization:

-

Final Crystallization and Drying:

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.23 g/mol | [2][3][6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 149-152 °C | [2][7] |

| Solubility in Water (25°C) | 2.51 mg/mL | [2] |

| Purity (Typical) | ≥99% | [6] |

| Overall Yield (Typical) | 78-80% | [8] |

Role in Catecholamine Synthesis

N-acetyl-L-tyrosine serves as a prodrug that is converted in the body to L-tyrosine.[2] L-tyrosine is a critical precursor in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental for various physiological and cognitive processes.

Caption: The metabolic pathway from N-acetyl-L-tyrosine to catecholamines.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis and purification of high-purity N-acetyl-L-tyrosine in a laboratory setting. The use of readily available reagents and standard laboratory equipment makes this procedure accessible to a wide range of researchers. The final product is suitable for use in various research and development applications, including as a key intermediate in the synthesis of pharmaceuticals and as a component of cell culture media. Adherence to the detailed steps, particularly the control of pH and temperature, is crucial for achieving optimal yield and purity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 4. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scbt.com [scbt.com]

- 7. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 8. CN1594283A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

Preparation of N-acetyl-L-tyrosine Stock Solutions for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-tyrosine (NALT) is a more stable and soluble acetylated derivative of the non-essential amino acid L-tyrosine.[1][2] Its enhanced solubility in aqueous solutions makes it a preferred source of tyrosine in various applications, including parenteral nutrition and as a component in cell culture media for the production of therapeutic proteins and monoclonal antibodies.[3][4][5] In in vitro assays, precise and consistent preparation of stock solutions is critical for obtaining reproducible results. This document provides detailed protocols for the preparation, storage, and handling of NALT stock solutions for use in a variety of in vitro experimental settings.

Physicochemical Properties and Solubility

Proper stock solution preparation begins with an understanding of the physicochemical properties of N-acetyl-L-tyrosine.

Table 1: Physicochemical Properties of N-acetyl-L-tyrosine

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃NO₄ | [4] |

| Molecular Weight | 223.23 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 149-152 °C | [4] |

| Storage | Room temperature, sealed in a dry place | [3][4] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [4] |

The key advantage of NALT over L-tyrosine is its significantly higher solubility in aqueous solutions, which is often a limiting factor for L-tyrosine in experimental setups.[5][6] The solubility of NALT in commonly used laboratory solvents is summarized below.

Table 2: Solubility of N-acetyl-L-tyrosine

| Solvent | Solubility | Concentration (mM) | Notes | References |

| Water | ~25 mg/mL | ~112 mM | Soluble | [3][4][7] |

| DMSO | 45 - 60 mg/mL | 201.58 - 268.78 mM | Sonication may be required. Use fresh DMSO as moisture can reduce solubility. | [8][9] |

| Ethanol | Soluble | - | - | [3][4][7] |